1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
Description
1-Benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a urea derivative characterized by a benzyl group at the N1 position and a piperidine moiety substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) group at the N3 position. This compound’s synthesis likely involves multi-step processes, including reductive amination or Curtius rearrangement, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
1-benzyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWCUAOSAODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with a suitable alkylating agent under basic conditions.
Introduction of the Thiolan Ring: The thiolan ring can be introduced by reacting the piperidinyl intermediate with a thiol-containing compound under acidic or basic conditions.
Benzylation: The benzyl group is introduced by reacting the thiolan-piperidinyl intermediate with benzyl chloride in the presence of a base.
Urea Formation: Finally, the urea moiety is formed by reacting the benzyl-thiolan-piperidinyl intermediate with an isocyanate or a carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified urea derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Implications and Unresolved Questions
- Biological Activity: While none of the evidence explicitly describes the target compound’s bioactivity, structurally related ureas are explored as kinase inhibitors or anticonvulsants.
- Synthetic Challenges : The Curtius rearrangement (used in analogs ) often requires careful handling of reactive intermediates, suggesting similar challenges for the target compound’s synthesis.
Biological Activity
1-benzyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Piperidinyl Intermediate : Piperidine reacts with an alkylating agent under basic conditions.
- Introduction of Thiolan Ring : The piperidinyl intermediate is reacted with a thiol-containing compound.
- Benzylation : The thiolan-piperidinyl intermediate is treated with benzyl chloride in the presence of a base.
- Urea Formation : Finally, the urea moiety is formed by reacting the benzyl-thiolan-piperidinyl intermediate with an isocyanate or carbamate.
This multi-step synthesis allows for the production of the compound in a controlled manner, ensuring high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme or receptor activity through:
- Binding Interactions : The compound binds to target sites via hydrogen bonding and hydrophobic interactions.
- Pathway Modulation : It influences various biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Biological Activities
Research has identified several key biological activities associated with this compound:
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 21.5 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 28.7 | 15.1 | - |
| PC-3 (Prostate) | 15.9 | - | - |
These values indicate the compound's effectiveness against multiple cancer cell lines, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, which are essential for developing new antibiotics:
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
| C. albicans | 100 |
These results highlight the broad-spectrum efficacy of the compound against various pathogens .
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Study on Antitumor Effects : A recent study evaluated a series of urea derivatives, including related structures, showing significant antitumor activity across multiple cancer types .
- Antimicrobial Efficacy Study : Research indicated that derivatives containing thiolane rings exhibited enhanced antimicrobial activity compared to their non-thiolane counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
